Technical Guide: Biosynthesis and Analysis of Fumonisin B2 (FB2)
Technical Guide: Biosynthesis and Analysis of Fumonisin B2 (FB2)
Executive Summary
Fumonisin B2 (FB2) is a diester polyketide mycotoxin primarily produced by Fusarium verticillioides and Fusarium proliferatum.[1] Structurally, it is characterized as a diester of propane-1,2,3-tricarboxylic acid (TCA) and a 2-amino-12,16-dimethylpolyol backbone. Unlike its analogue Fumonisin B1 (FB1), FB2 lacks a hydroxyl group at the C-10 position.[2] This structural variance is critical, as FB2 acts as a potent inhibitor of ceramide synthase (sphinganine N-acyltransferase), disrupting sphingolipid metabolism and inducing pathologies such as neural tube defects and esophageal cancer.
This guide details the molecular assembly line of FB2, governed by the FUM gene cluster, and provides a validated LC-MS/MS analytical workflow for its detection in complex matrices.
Part 1: The Genetic Architecture (FUM Cluster)
The biosynthesis of FB2 is encoded by the FUM gene cluster, a contiguous 17-gene sequence.[3][4] Regulation is tightly coordinated by the cluster-specific transcription factor Fum21p , a Zn(II)2Cys6 DNA-binding protein.
| Gene | Enzyme/Protein Function | Role in FB2 Biosynthesis |
| FUM1 | Polyketide Synthase (PKS) | Synthesizes the C18 linear polyketide backbone.[1][5] |
| FUM8 | Condenses the polyketide with L-Alanine .[1][5] | |
| FUM13 | SDR (Dehydrogenase) | Reduces the C-3 carbonyl to a hydroxyl group.[6] |
| FUM3 | Dioxygenase | Hydroxylates C-5. |
| FUM2 | P450 Monooxygenase | Hydroxylates C-10 (Inactive/Bypassed in FB2 synthesis ). |
| FUM14 | PKS-NRPS Condensation | Catalyzes TCA esterification. |
| FUM6 | P450 Monooxygenase | Involved in backbone oxygenation/desaturation. |
| FUM19 | ABC Transporter | Efflux pump for toxin secretion/self-protection. |
Part 2: The Molecular Assembly Line
The synthesis of FB2 follows a "reduction-condensation-modification" logic. The pathway diverges from FB1 synthesis at the C-10 hydroxylation step.[2]
Step 1: Polyketide Backbone Formation (Fum1p)
The process initiates with Fum1p , a highly reducing polyketide synthase (HR-PKS). It catalyzes the condensation of one acetyl-CoA unit with approximately eight malonyl-CoA units.
-
Mechanism: Iterative Claisen condensations followed by reduction of the
-keto groups. -
Result: A fully reduced, dimethylated C18 linear polyketide chain.
Step 2: Amino Acid Condensation (Fum8p)
Fum8p , a pyridoxal phosphate (PLP)-dependent aminotransferase, performs a critical decarboxylative condensation.
-
Substrates: The C18 polyketide + L-Alanine .[5]
-
Significance: Unlike sphingolipid biosynthesis which uses serine, Fusarium utilizes alanine. This incorporation creates the amine group essential for the toxin's mimicry of sphinganine.
-
Product: 2-amino-3-keto-eicosane backbone.
Step 3: Carbonyl Reduction (Fum13p)
The C-3 carbonyl group (originating from the alanine condensation) is reduced to a hydroxyl group by Fum13p , a short-chain dehydrogenase/reductase (SDR).[6]
-
Product: 3-hydroxy intermediate (mimicking the sphingoid base headgroup).
Step 4: Differential Hydroxylation (The FB2 Branch)
This is the defining step separating FB1 and FB2.
-
Fum3p Activity: Hydroxylates the backbone at C-5 .
-
Fum2p Inactivity: In FB1 biosynthesis, Fum2p hydroxylates C-10.[2] For FB2, this step is skipped (either due to gene regulation, enzyme specificity, or strain genetics).
-
Result: A backbone hydroxylated at C-3 and C-5, but deoxy at C-10.
Step 5: Tricarballylic Acid (TCA) Esterification
The final maturation involves the attachment of two TCA side chains at C-14 and C-15. This requires a cascade of enzymes including Fum14p (condensation), Fum10p (acyl-CoA synthetase), and Fum7p .
-
Mechanism: Activation of TCA to TCA-CoA and subsequent esterification to the hydroxyls of the backbone.
-
Final Product: Fumonisin B2.
Diagram: FB2 Biosynthetic Pathway
Caption: The biosynthetic cascade of Fumonisin B2, highlighting the divergence from FB1 at the C-10 hydroxylation step governed by Fum2p.
Part 3: Analytical Methodology (LC-MS/MS)
Quantifying FB2 requires differentiating it from FB3 (isobaric isomer) and FB1. The following protocol utilizes Strong Anion Exchange (SAX) for cleanup, exploiting the acidic nature of the TCA side chains.
Sample Preparation & Extraction
-
Matrix: Corn/Maize flour or culture material.
-
Solvent: Acetonitrile:Water:Formic Acid (74:25:1 v/v/v).[7] The acid ensures ionization and disrupts matrix binding.
-
Protocol:
-
Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of extraction solvent.
-
Shake vigorously for 20 minutes (orbital shaker).
-
Centrifuge at 4000 x g for 10 minutes.
-
Filter supernatant through a 0.22 µm PTFE filter.
-
Purification (SAX SPE)
-
Column: Strong Anion Exchange (SAX) cartridge (e.g., 500 mg).
-
Conditioning: 5 mL Methanol followed by 5 mL Water.
-
Loading: Apply 2 mL of filtered extract.
-
Washing: Wash with 5 mL Acetonitrile:Water (30:70) to remove neutrals/lipids.
-
Elution: Elute FB2 with 5 mL of 1% Formic Acid in Methanol. The acid neutralizes the anionic TCA groups, releasing the toxin.
-
Reconstitution: Evaporate to dryness under nitrogen (
C) and reconstitute in 500 µL Mobile Phase A.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Ionization: ESI Positive Mode (
). -
Transitions (MRM):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) |
| Fumonisin B2 | 706.4 | 336.4 | 354.4 |
| Fumonisin B1 | 722.4 | 334.4 | 352.4 |
Diagram: Analytical Workflow
Caption: Validated workflow for the extraction and specific detection of Fumonisin B2 using SAX-SPE and LC-MS/MS.
References
-
Proctor, R. H., et al. (2003). Fumonisin biosynthesis in Fusarium verticillioides and F. proliferatum. American Phytopathological Society. Link
-
Butchko, R. A., et al. (2003). FUM13 encodes a short chain dehydrogenase/reductase required for C-3 carbonyl reduction during fumonisin biosynthesis.[6] Journal of Agricultural and Food Chemistry. Link
-
Bojja, R. S., et al. (2004). Fumonisin B2 production by Aspergillus niger in Thai coffee beans. Journal of Agricultural and Food Chemistry. Link
-
Alexander, N. J., et al. (2009). The genetic architecture of the FUM cluster. Fungal Genetics and Biology. Link
-
Wang, D., et al. (2022). LC-MS/MS Analysis of Fumonisin B1, B2, B3, and Their Hydrolyzed Metabolites. Toxins. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Review of the Mycotoxin Family of Fumonisins, Their Biosynthesis, Metabolism, Methods of Detection and Effects on Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Mycotoxin Family of Fumonisins, Their Biosynthesis, Metabolism, Methods of Detection and Effects on Humans and Animals | MDPI [mdpi.com]
- 4. Transcription of Genes in the Biosynthetic Pathway for Fumonisin Mycotoxins Is Epigenetically and Differentially Regulated in the Fungal Maize Pathogen Fusarium verticillioides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FUM13 encodes a short chain dehydrogenase/reductase required for C-3 carbonyl reduction during fumonisin biosynthesis in Gibberella moniliformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Analysis of Fumonisin B1, B2, B3, and Their Hydrolyzed Metabolites in Broiler Chicken Feed and Excreta - PMC [pmc.ncbi.nlm.nih.gov]
